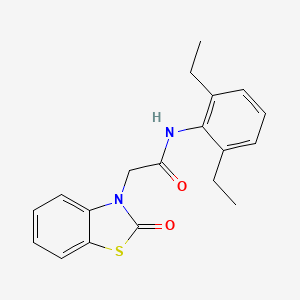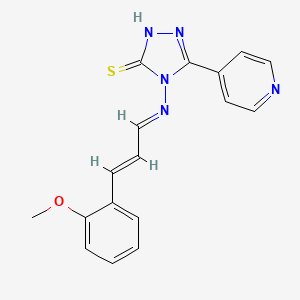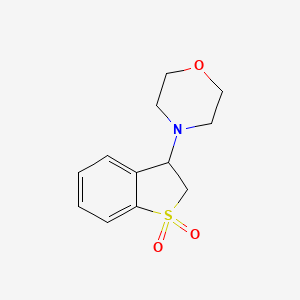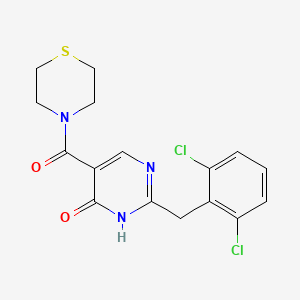![molecular formula C20H24N2O3 B5554920 1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5554920.png)
1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.17869263 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enamine Chemistry and Synthesis
- Enamine Chemistry : Research by Carlsson and Lawesson (1982) explores the transformation of cyclohexanone derivatives into enaminones, leading to the synthesis of various compounds including ethyl 2(-1-pyrrolidinyl)-1-cyclopentene-1-carboxylate. This type of chemistry is pivotal in synthesizing complex molecules like 1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide (Carlsson & Lawesson, 1982).
Synthesis Techniques and Applications
- Stereoselective Synthesis : Lall et al. (2012) developed a stereoselective synthesis method for key intermediates in antibiotic preparation. Techniques like these are essential for creating specific configurations in complex molecules (Lall et al., 2012).
- Chemical Cyclization : The study by Źurakowska-országh, Orzeszko, and Chreptowicz (1980) on chemical cyclization of polyamic acid highlights methods that could be applicable in the synthesis of molecules like this compound (Źurakowska-országh et al., 1980).
Anticancer and Antibacterial Properties
- Anticancer and Anti-Biofilm Activity : Smolobochkin et al. (2019) synthesized a library of 2-(het)arylpyrrolidine-1-carboxamides with significant anti-cancer and anti-bacterial properties. This suggests the potential application of similar molecules in medical research (Smolobochkin et al., 2019).
Antimicrobial Activity
- Novel Antimicrobial Compounds : The research by Idrees et al. (2020) on synthesizing new azetidinone derivatives with antimicrobial properties indicates a potential application area for similar compounds in combating microbial resistance (Idrees et al., 2020).
Anticonvulsant Properties
- Anticonvulsant Enaminones : Kubicki, Bassyouni, and Codding (2000) studied the crystal structures of anticonvulsant enaminones, highlighting the significance of such compounds in neurological applications (Kubicki et al., 2000).
Chemical Reactions and Mechanisms
- Photocycloaddition Reactions : Sakamoto et al. (2000) explored photocycloaddition reactions involving benzofuran, which could be relevant in the synthesis or modification of compounds like this compound (Sakamoto et al., 2000).
Synthesis of Novel Compounds
- Synthesis of Cyclopenta[b]pyrroles : Ye et al. (2010) conducted synthetic and mechanistic studies on cyclopenta[b]pyrroles, which could provide insights into the synthesis of complex pyrrolidine derivatives (Ye et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
1-cyclopentyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-13-16-8-4-5-9-17(16)25-18(13)11-21-20(24)14-10-19(23)22(12-14)15-6-2-3-7-15/h4-5,8-9,14-15H,2-3,6-7,10-12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHFDAQZBIRGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)CNC(=O)C3CC(=O)N(C3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(E)-[2-[(3,4-dichlorophenyl)methoxy]phenyl]methylideneamino]tetrazol-5-amine](/img/structure/B5554854.png)
![Methyl 2-methyl-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B5554857.png)



![2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B5554887.png)
![1-({[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B5554901.png)
![4-[3-PHENYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-5-YL]PYRIDINE](/img/structure/B5554905.png)


![N-cycloheptyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B5554934.png)


